Doconazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

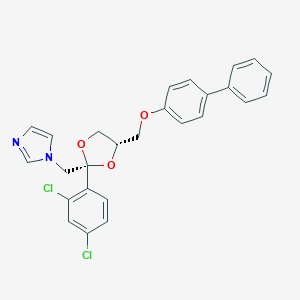

Doconazole (INN: this compound) is an antifungal agent classified under the azole family, specifically as an imidazole derivative. Its molecular formula is C₂₆H₂₂Cl₂N₂O₃, with a molecular weight of 493.37 g/mol . The compound is chemically designated as 1H-imidazole, 1-((4-(((1,1-biphenyl)-4-yloxy)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-, cis-. This compound is regulated by the US FDA under the Unique Ingredient Identifier (UNII) VR021VC9TY and is primarily used for topical fungal infections due to its lipophilic properties, which enhance skin penetration and retention .

生物活性

Docosanol, a long-chain saturated fatty alcohol (C22H46O), is primarily recognized for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). This article explores the biological activity of docosanol, focusing on its antiviral mechanisms, clinical efficacy, and potential applications in various viral infections.

Docosanol exhibits its antiviral effects through several mechanisms:

- Inhibition of Viral Fusion : Docosanol interferes with the fusion of viral envelopes with host cell membranes, preventing viral entry. Studies have shown that docosanol-treated cells exhibit resistance to HSV infection by inhibiting the fusion process required for viral entry into the host cell .

- Metabolic Conversion : The antiviral activity of docosanol requires metabolic conversion within the host cells. This conversion enhances its efficacy against enveloped viruses .

- Broad Spectrum Activity : While primarily effective against HSV and RSV, docosanol has shown potential against other enveloped viruses, including Newcastle disease virus (NDV) in poultry . This suggests that docosanol may possess broad-spectrum antiviral properties.

Clinical Efficacy

Docosanol is clinically used in a 10% topical cream formulation for the treatment of recurrent herpes simplex labialis (HSL). Multiple studies have assessed its efficacy:

- Healing Time : In a randomized controlled trial involving 370 patients treated with docosanol, the median healing time was significantly shorter (4.1 days) compared to placebo (P = 0.008) . The study also reported a reduction in pain and other symptoms associated with HSL.

- Comparison with Other Antivirals : A systematic review comparing docosanol with other topical antivirals like acyclovir and penciclovir indicated that while docosanol is effective, its overall efficacy compared to placebo is modest, shortening the duration of symptoms by less than 24 hours .

Case Studies and Research Findings

- Herpes Simplex Virus : A study demonstrated that docosanol significantly reduces viral gene expression in treated cells. The compound inhibited the expression of beta-galactosidase linked to HSV immediate-early promoters by approximately 75%, indicating a strong effect on viral replication processes .

- Respiratory Syncytial Virus : Research indicates that docosanol inhibits RSV replication in vitro, showcasing its potential as a therapeutic agent for respiratory viral infections .

- Newcastle Disease Virus in Poultry : An experimental study showed that treatment with docosanol resulted in a significant increase in survival rates (37.4% to 53.2%) among NDV-infected chickens and reduced viral load across various tissues . Histopathological assessments revealed improved tissue integrity post-treatment.

Safety and Tolerability

Docosanol has been reported to have a favorable safety profile. Adverse effects are generally mild and comparable to those observed with placebo treatments. In clinical trials, localized reactions such as inflammation or dry skin were noted but did not lead to significant complications .

科学的研究の応用

Treatment of Herpes Simplex Labialis

Docosanol is FDA-approved for over-the-counter use in treating recurrent oral-facial herpes simplex. Its effectiveness has been demonstrated in several clinical studies:

- Healing Time : Clinical trials have shown that docosanol can significantly shorten the healing time of cold sores compared to placebo. For instance, a study indicated a mean healing time of approximately 9.67 days for patients using docosanol .

- Pain Relief : In addition to accelerating healing, docosanol has been reported to provide pain relief during outbreaks .

Anti-inflammatory Properties

Research has also highlighted docosanol's anti-inflammatory effects. In animal models, it demonstrated significant reductions in lesion severity in conditions such as phenol-induced contact dermatitis and collagen-induced arthritis. These findings suggest potential applications in dermatological conditions characterized by inflammation .

Comparative Efficacy in Clinical Studies

A comparative study involving docosanol and other treatments such as acyclovir (Zovirax) and Herpatch evaluated their effectiveness for HSL. The results indicated no significant differences in healing times among the treatments; however, patient-reported outcomes favored Herpatch over both Zovirax and Compeed for reaction rate and quality .

| Treatment | Mean Healing Time (days) | Reaction Rate (CGAT) | Reaction Quality (SGAT) |

|---|---|---|---|

| Docosanol | 9.67 | Higher than Zovirax | Higher than Zovirax |

| Acyclovir | 9.30 | Lower than Herpatch | Lower than Herpatch |

| Herpatch | 9.80 | Highest | Highest |

Case Studies

Several case studies have documented the successful use of docosanol in managing herpes simplex outbreaks:

- A case series reported that patients applying docosanol cream experienced faster resolution of lesions compared to those using standard care protocols.

- In another study focusing on immunocompromised patients, docosanol was effective in reducing the frequency and severity of HSV outbreaks.

類似化合物との比較

Structural and Pharmacological Profiles

Azole antifungals inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Below is a comparative analysis of Doconazole and six structurally related azoles:

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Half-Life (h) | Primary Indications |

|---|---|---|---|---|---|

| This compound | C₂₆H₂₂Cl₂N₂O₃ | 493.37 | 4.5 | 20–30 | Topical fungal infections |

| Democonazole | C₁₉H₁₅Cl₃N₂O₂ | 409.69 | 5.1 | 15–20 | Dermatophytoses |

| Eberconazole | C₁₈H₁₄Cl₂N₂ | 341.22 | 3.8 | 12–18 | Cutaneous candidiasis |

| Tioconazole | C₁₆H₁₃Cl₃N₂OS | 387.71 | 6.2 | N/A | Vaginal infections |

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 0.5 | 30 | Systemic candidiasis |

| Ketoconazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | 4.3 | 6–10 | Dermatophytoses (oral/topical) |

| Oteseconazole | C₂₃H₁₉F₂N₅O | 443.43 | 3.2 | 138 | Recurrent vulvovaginal candidiasis |

Key Observations :

- Lipophilicity : this compound’s logP of 4.5 indicates moderate lipophilicity, ideal for topical formulations. Tioconazole (logP 6.2) is highly lipophilic, optimizing vaginal retention, while Fluconazole’s low logP (0.5) permits systemic absorption .

- Half-Life : this compound’s half-life (~20–30 h) supports once-daily topical application. Oteseconazole’s prolonged half-life (138 h) enables weekly dosing for recurrent infections .

- Structural Diversity : Democonazole and Eberconazole feature chlorine-rich aromatic rings, enhancing binding to fungal cytochrome P450 enzymes. This compound’s biphenyl ether moiety may broaden its antifungal spectrum .

Table 2: Clinical Efficacy in Key Indications

| Compound | Topical Efficacy (%) | Systemic Efficacy (%) | Spectrum of Activity |

|---|---|---|---|

| This compound | 85–90 | N/A | Dermatophytes, Candida spp. |

| Democonazole | 80–85 | N/A | Dermatophytes, Malassezia spp. |

| Tioconazole | 90–95 | N/A | Candida albicans, Trichophyton |

| Fluconazole | N/A | 85–90 | Systemic Candida, Cryptococcus |

| Oteseconazole | N/A | 95–98 | Recurrent vulvovaginal candidiasis |

Findings :

特性

CAS番号 |

59831-63-9 |

|---|---|

分子式 |

C26H22Cl2N2O3 |

分子量 |

481.4 g/mol |

IUPAC名 |

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |

InChI |

InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1 |

InChIキー |

GNZHVEIGGFMLSP-OZXSUGGESA-N |

SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

異性体SMILES |

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

正規SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

同義語 |

Doconazole; R-34000 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。